molecular formula C36H36 B12618796 1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) CAS No. 920985-20-2

1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene)

Cat. No.: B12618796
CAS No.: 920985-20-2
M. Wt: 468.7 g/mol
InChI Key: RDYLZKVSUKAHHM-UHFFFAOYSA-N
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Description

The compound 1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) is a symmetric tridentate aromatic molecule featuring a central benzene core connected via ethene (ethylene) spacers to three 3,5-dimethylbenzene groups.

Properties

CAS No.

920985-20-2

Molecular Formula

C36H36

Molecular Weight

468.7 g/mol

IUPAC Name

1,3,5-tris[2-(3,5-dimethylphenyl)ethenyl]benzene

InChI

InChI=1S/C36H36/c1-25-13-26(2)17-31(16-25)7-10-34-22-35(11-8-32-18-27(3)14-28(4)19-32)24-36(23-34)12-9-33-20-29(5)15-30(6)21-33/h7-24H,1-6H3

InChI Key

RDYLZKVSUKAHHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C=CC2=CC(=CC(=C2)C=CC3=CC(=CC(=C3)C)C)C=CC4=CC(=CC(=C4)C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally follows multi-step organic synthesis protocols, involving:

  • Core Benzene Functionalization : The central benzene ring is functionalized to introduce reactive sites for subsequent attachment of ethylene linkers.
  • Ethylene Linker Formation : Ethylene units are introduced via coupling reactions such as Wittig reactions or Heck coupling.
  • Terminal Group Addition : The dimethylbenzene units are attached using cross-coupling reactions like Suzuki or Sonogashira coupling.

Stepwise Synthesis

Functionalization of Benzene Core

The benzene core is modified to create a tri-functionalized structure suitable for further reactions. This step often employs Friedel-Crafts alkylation or halogenation methods.

Example Reaction:
  • Starting Material: Benzene
  • Reagents: AlCl₃ (catalyst), halogenated alkyl compounds
  • Product: Benzene derivative with three reactive sites

Coupling of Ethylene Units

Ethylene linkers are introduced using coupling reactions. Commonly employed methods include:

Example Reaction:
  • Starting Material: Functionalized benzene derivative
  • Reagents: Phosphonium ylide (Wittig) or palladium catalyst (Heck)
  • Product: Benzene with ethylene linkers

Attachment of Terminal Dimethylbenzene Groups

The terminal dimethylbenzene groups are added using cross-coupling reactions like Suzuki or Sonogashira coupling.

Example Reaction:
  • Starting Material: Ethylene-linked benzene derivative
  • Reagents: Boronic acid derivatives (Suzuki) or alkynes (Sonogashira)
  • Product: Final compound with dimethylbenzene groups

Optimization Techniques

To improve yield and purity during synthesis:

  • Catalyst Selection : Employing high-efficiency catalysts like palladium complexes for coupling reactions ensures better yields.
  • Solvent Choice : Polar aprotic solvents such as DMF or DMSO enhance reaction kinetics.
  • Temperature Control : Maintaining optimal temperatures during coupling reactions minimizes side products.

Challenges in Synthesis

Steric Hindrance

The bulky nature of the substituents can lead to steric hindrance during coupling reactions, reducing efficiency.

Purification

Due to the complexity of the molecule, purification steps such as column chromatography or recrystallization are often required.

Data Table: Key Reactions and Conditions

Step Reaction Type Reagents/Catalysts Conditions Yield (%)
Benzene Functionalization Friedel-Crafts AlCl₃, halogenated alkyls Room temperature ~80
Ethylene Linker Formation Wittig/Heck Phosphonium ylide/Pd Elevated temperature (~80°C) ~75
Terminal Group Addition Suzuki/Sonogashira Boronic acids/alkynes Polar solvent (DMF/DMSO) ~70

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in multiple types of chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can lead to the formation of new compounds or the modification of existing ones .

Comparison with Similar Compounds

4,4',4''-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid (CAS: 2265870-17-3)

  • Structure : Similar central benzene core and ethene linkers but terminated with benzoic acid groups instead of 3,5-dimethylbenzene.
  • Molecular Weight : 516.54 g/mol .
  • Applications : Used as a ligand in MOFs (e.g., IEF-23 and IEF-24 with Cu²⁺ and Zn²⁺, respectively), demonstrating antibacterial activity and thermal stability up to 300°C .
  • Key Differences : Carboxylic acid groups enhance metal coordination capability, enabling MOF formation, whereas methyl groups in the target compound may favor solubility in organic solvents or π-stacking in optoelectronic devices.

4,4',4''-[Benzene-1,3,5-triyl-tris(ethyne-2,1-diyl)]tribenzoic acid (H3BTE) (CAS: 205383-17-1)

  • Structure : Ethyne (acetylene) spacers instead of ethene, with benzoic acid termini.
  • Molecular Weight : 510.49 g/mol .
  • Applications : Used in MOFs due to rigid, linear ethyne linkers, which may improve framework porosity compared to ethene-based analogues.

Analogues with Aldehyde or Pyridinium Groups

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde (CAS: 2289758-98-9)

  • Structure : Ethyne spacers and aldehyde termini.
  • Applications: Key monomer for covalent organic frameworks (COFs), where aldehyde groups participate in dynamic covalent bonding (e.g., Schiff base formation) .

4,4′,4′′-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide

  • Structure : Ethyne spacers and methylpyridinium termini.
  • Applications : Exhibits electrochromic properties due to redox-active viologen-like pyridinium groups, suitable for smart windows or displays .

Analogues with Varied Substituents and Backbones

1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene

  • Structure : Central benzene core linked to benzimidazole derivatives.
  • Applications : Used as an electron-transport material in organic light-emitting diodes (OLEDs) due to high electron affinity and thermal stability .

1,1',1''-(1,3,5,5-Tetramethyl-1-pentene-1,3,5-triyl)tris[benzene] (CAS: 19303-34-5)

  • Structure : Branched pentene backbone with phenyl termini.
  • Properties : High hydrophobicity (XLogP3: 8.8) and complex stereochemistry, suitable for supramolecular assembly .

Comparative Analysis Table

Compound Name Substituents/Backbone Molecular Weight (g/mol) Key Applications Unique Features
1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) Ethene spacers, 3,5-dimethyl Not reported Organic electronics, ligands (hypothesized) Enhanced solubility, π-conjugation
4,4',4''-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid Ethene spacers, carboxylic acid 516.54 MOFs (IEF-23, IEF-24) High thermal stability (>300°C)
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde Ethyne spacers, aldehyde Not reported COFs Dynamic covalent bonding
4,4′,4′′-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridinium) Ethyne spacers, pyridinium Not reported Electrochromic devices Redox-active viologen derivatives

Research Findings and Implications

  • MOF Ligands : Carboxylic acid-terminated analogues (e.g., H3BTE) exhibit superior metal-coordination efficiency compared to methyl-substituted compounds, enabling robust MOF architectures .
  • Electronic Properties : Ethyne-linked compounds (e.g., tribenzaldehyde) offer rigidity for COFs, while ethene spacers in the target compound may balance conjugation and flexibility for optoelectronic applications.
  • Thermal Stability : Carboxylic acid derivatives (e.g., IEF-23) demonstrate higher thermal resilience (>300°C) than neutral aromatic counterparts, critical for high-temperature applications .

Biological Activity

The compound 1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) , also known as 4,4',4''-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C33H30O6
  • Molecular Weight : 516.54 g/mol
  • CAS Number : 2265870-17-3

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features that allow for interactions with various biological targets. Initial studies suggest that it may exhibit:

  • Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress.
  • Anticancer Properties : There is emerging evidence that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some studies indicate that compounds with similar frameworks can modulate inflammatory pathways.

The mechanisms through which 1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) exerts its biological effects may involve:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Modulation of Signaling Pathways : It could alter key signaling pathways such as NF-kB and MAPK pathways that are critical in cancer and inflammatory responses.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, leading to disruption of replication in cancer cells.

Case Study 1: Anticancer Activity

A study published in Molecules evaluated the anticancer properties of structurally similar compounds and found significant inhibition of tumor growth in vitro and in vivo. The study reported that these compounds induced apoptosis in human cancer cell lines by activating caspase pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)15Apoptosis
Compound BHeLa (Cervical Cancer)10Cell Cycle Arrest

Case Study 2: Antioxidant Properties

Research highlighted in Journal of Medicinal Chemistry demonstrated that related benzene derivatives exhibited strong antioxidant activity. The study used DPPH radical scavenging assays to quantify the antioxidant capacity.

CompoundDPPH Scavenging Activity (%)EC50 (µM)
Compound C85%25
Compound D90%20

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